molecular formula C23H30ClN5O2 B1191933 AAQ chloride

AAQ chloride

Cat. No.: B1191933
M. Wt: 443.97
Attention: For research use only. Not for human or veterinary use.
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Description

AAQ chloride (acrylamide-azobenzene-quaternary ammonium chloride) is a photoswitchable potassium channel (Kv) blocker with unique optopharmacological properties. Structurally, it consists of an azobenzene core linked to an acrylamide "tail" and a quaternary ammonium group, rendering it permanently charged . This compound exhibits light-dependent conformational changes: irradiation at 500 nm induces a cis isomer with high Kv-blocking activity (IC50 = 2 μM), while 380 nm light switches it to a trans isomer with reduced potency (IC50 = 64 μM) . This compound demonstrates minimal cross-reactivity with Nav1.2 sodium channels and L-type calcium channels, ensuring selective Kv channel modulation .

Properties

Molecular Formula

C23H30ClN5O2

Molecular Weight

443.97

Synonyms

N,N,N-Triethyl-2-oxo-2-[[4-[2-[4-[(1-oxo-2-propen-1-yl)amino]phenyl]diazenyl]phenylamino]ethanaminium chloride

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Pharmacological and Physicochemical Properties of this compound and Analogues

Compound Chemical Modification Membrane Permeability Water Solubility Kv Blocking IC50 (μM) Key Applications
This compound Acrylamide tail, QA group Moderate Moderate 2 (500 nm), 64 (380 nm) Neuronal activation, vision rescue
BzAQ Benzylamide tail High Low 0.5 (external application) Enhanced cellular uptake
QAQ Charged QA group, no tail None High Inactive Intracellular Kv blocking (via patch-clamp)
PhENAQ Hydrophobic phenethyl tail Very high Very low 0.3 (external application) Limited due to insolubility

Membrane Permeability and Cellular Trapping

  • This compound : Despite its permanent charge, AAQ crosses cell membranes and accumulates intracellularly, remaining trapped for >24 hours in neurons . This is attributed to its balanced hydrophobicity from the acrylamide tail.
  • BzAQ : Replacing AAQ’s acrylamide with a benzylamide group enhances hydrophobicity, drastically improving membrane permeation. BzAQ’s Kv-blocking potency increases 4-fold (IC50 = 0.5 μM) when applied extracellularly .
  • QAQ : The absence of a hydrophobic tail and presence of a charged QA group renders QAQ membrane-impermeant. It is inactive unless directly applied to the intracellular space .
  • PhENAQ : A phenethyl tail maximizes hydrophobicity, enabling rapid membrane crossing. However, its poor water solubility limits practical use .

Photodynamic Activity and Selectivity

  • This compound : Exhibits wavelength-dependent isomerization with a 32-fold difference in IC50 between cis (active) and trans (inactive) states. Its selectivity for Kv channels over Nav/Cav channels minimizes off-target effects .
  • BzAQ and PhENAQ: Share similar photoswitching kinetics but lack comprehensive selectivity data.
  • QAQ : Inactive in extracellular applications but serves as a tool for intracellular Kv channel studies .

Therapeutic Potential and Limitations

  • This compound : Proven in vivo utility for vision restoration in blind mice, but its moderate solubility and residual charge may limit tissue penetration .
  • BzAQ : Superior membrane permeation makes it ideal for systemic delivery, though low solubility requires formulation optimization .
  • PhENAQ : High hydrophobicity restricts use to lipid-rich environments, narrowing its therapeutic scope .

Research Findings and Implications

Structural Determinants of Function

  • Hydrophobic Tail Modifications : Increasing hydrophobicity (e.g., acrylamide → benzylamide → phenethyl) enhances membrane permeation but reduces water solubility. This trade-off dictates compound utility in biological systems .
  • Charge and Solubility : Permanent charges (e.g., QA group) improve solubility but hinder membrane crossing unless balanced by hydrophobic elements. QAQ’s inactivity extracellularly underscores this limitation .

Q & A

Q. Notes

  • Basic vs. Advanced : Basic questions focus on foundational techniques, while advanced questions address experimental design and data reconciliation.
  • Methodological Rigor : Answers emphasize reproducibility, statistical validation, and adherence to analytical standards .
  • Safety and Ethics : Protocols align with chemical safety guidelines and research integrity principles .

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